![molecular formula C15H6F4N4O B6310947 N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% CAS No. 2088942-57-6](/img/structure/B6310947.png)
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97%
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Overview
Description
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea (DCU) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. DCU is a small molecule that is composed of two nitrogen atoms, two fluorine atoms, a carbon-nitrogen double bond, and a phenyl group. Its chemical structure is highly stable, making it an ideal reagent for use in a variety of laboratory experiments. DCU is also relatively inexpensive, making it attractive to researchers who are looking to reduce costs while conducting their experiments. DCU is also known to be non-toxic, which makes it safe to use in laboratory settings.
Scientific Research Applications
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in organic reactions, and as a building block in the synthesis of polymers. It has also been used in the synthesis of drugs, as well as in the synthesis of fluorescent dyes and fluorescent proteins. Additionally, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% has been used in the study of enzyme-catalyzed reactions, as well as in the study of DNA and RNA.
Mechanism of Action
The mechanism of action of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% is not yet fully understood. However, it is believed that N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% acts as an electron-withdrawing group, which can be used to modify the reactivity of organic compounds. It is also believed that N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% can act as a hydrogen-bond acceptor, which can be used to modulate the reactivity of organic compounds. Additionally, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% has been shown to act as a Lewis acid, which can be used to facilitate the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% have not yet been fully investigated. However, it has been suggested that N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% may be able to modulate the activity of enzymes and other proteins. Additionally, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% has been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% has several advantages for use in laboratory experiments. It is highly stable, relatively inexpensive, and non-toxic. Additionally, it can be used in a variety of laboratory experiments, including organic synthesis, the synthesis of polymers, and the study of enzyme-catalyzed reactions. However, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% also has some limitations. It is not suitable for use in reactions that require high temperatures or pressures, and it can be difficult to control the amount of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% used in a reaction.
Future Directions
There are several potential future directions for the use of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% in scientific research. One potential direction is the development of new synthetic methods that utilize N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% as a reagent. Additionally, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% could be used to develop new drugs and fluorescent dyes, as well as to study the mechanisms of enzyme-catalyzed reactions and DNA/RNA. Furthermore, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% could be used to study the effects of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% on biochemical and physiological processes, such as inflammation. Finally, N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% could be used to develop new polymers and to study the effects of N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% on the reactivity of organic compounds.
Synthesis Methods
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97% can be synthesized using a two-step process. The first step involves condensing a difluorinated aryl amine with an aromatic aldehyde. This reaction yields a bis-difluorinated aryl urea intermediate. The second step involves the reaction of the intermediate with a cyanoborohydride, which yields N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea, 97%. This process is highly efficient and can be completed in a relatively short amount of time.
properties
IUPAC Name |
1,3-bis(4-cyano-2,5-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F4N4O/c16-9-3-13(11(18)1-7(9)5-20)22-15(24)23-14-4-10(17)8(6-21)2-12(14)19/h1-4H,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZONQJDAJXCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)NC(=O)NC2=C(C=C(C(=C2)F)C#N)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,5-difluoro-4-cyanophenyl)urea |
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